3-(Aminomethyl)pyrazin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H7N3O/c6-3-4-5(9)8-2-1-7-4/h1-2H,3,6H2,(H,8,9) |
InChI Key |
RXSOHHVGRICWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=O)N1)CN |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 3 Aminomethyl Pyrazin 2 Ol
Reactivity of the Pyrazine (B50134) Ring System
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature governs its reactivity towards various chemical transformations. The pyrazine ring is generally susceptible to homolytic substitution reactions on its carbon atoms. thieme-connect.de
Various chemical transformations can be performed on pyrazine derivatives, including nitration, acetylation, esterification, bromination, and amidation. imist.maimist.ma The presence of both an electron-donating aminomethyl group and a hydroxyl group on the pyrazine ring of 3-(Aminomethyl)pyrazin-2-ol is expected to influence the regioselectivity and rate of these reactions. While direct nucleophilic substitution of a hydrogen atom on a pyrazine ring is not common, the presence of activating groups can facilitate such reactions. thieme-connect.de Halogenated pyrazines, for instance, are more reactive towards nucleophilic substitution than their pyridine (B92270) counterparts. thieme-connect.de
The bioactivity of pyrazine compounds is often linked to their molecular structure, and modifications to the ring system can significantly alter their properties. imist.ma The existence of the pyrazine framework is crucial in many drug compounds, highlighting the importance of understanding its chemical transformations for drug development. imist.maimist.ma
Transformations of the Aminomethyl Group
The aminomethyl group in this compound is a primary amine substituent attached to the pyrazine ring via a methylene (B1212753) bridge. This group can undergo a variety of chemical transformations typical of primary amines. One such common reaction is amidation, where the amine reacts with carboxylic acids or their derivatives to form amides. imist.ma For instance, the reaction of 3-aminopyrazine-2-carboxylic acid with aniline, activated by a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), results in the formation of an amide bond. imist.ma
Reactivity of the Pyrazinol Hydroxyl Group
The hydroxyl group attached to the pyrazine ring in this compound imparts phenolic character to this position, influencing its reactivity. This hydroxyl group can undergo esterification reactions. For example, the reaction of a pyrazine carboxylic acid with an alcohol in the presence of a dehydrating agent like thionyl chloride can lead to the formation of an ester. imist.ma This process often involves the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate. imist.ma
The hydroxyl group can also be a site for other transformations, such as acetylation. imist.ma The interplay between the hydroxyl group and the adjacent aminomethyl group can also lead to intramolecular interactions or cyclization reactions under specific conditions.
Complex Formation with Metal Ions
Pyrazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming complexes with a wide range of metal ions. nih.govscispace.comchemprob.org The nitrogen atoms in the pyrazine ring possess lone pairs of electrons that can be donated to a metal center, leading to the formation of coordination compounds. nih.govnih.gov
Ligand Properties and Coordination Chemistry
This compound possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazine ring, the nitrogen atom of the aminomethyl group, and the oxygen atom of the hydroxyl group. This multi-dentate character allows it to act as a versatile ligand, potentially binding to metal ions in various modes. Pyrazine derivatives can function as monodentate, bidentate, or bridging ligands, leading to the formation of mononuclear or polynuclear complexes. chemprob.orgresearchgate.net
The coordination of pyrazine derivatives to metal ions can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. nih.gov The formation of stable complexes is often confirmed using techniques like spectrophotometric titrations. scispace.com The coordination chemistry of pyrazine analogues is a significant area of research due to the diverse applications of the resulting metal complexes, including in medicinal chemistry. nih.govscispace.com
| Metal Ion | Potential Coordination Sites on this compound | Resulting Complex Type |
| Mn(II) | Pyrazine ring nitrogen, Aminomethyl nitrogen, Hydroxyl oxygen | Mononuclear or Polynuclear |
| Fe(III) | Pyrazine ring nitrogen, Aminomethyl nitrogen, Hydroxyl oxygen | Mononuclear or Polynuclear |
| Co(II) | Pyrazine ring nitrogen, Aminomethyl nitrogen, Hydroxyl oxygen | Mononuclear or Polynuclear |
| Ni(II) | Pyrazine ring nitrogen, Aminomethyl nitrogen, Hydroxyl oxygen | Mononuclear or Polynuclear |
| Cu(II) | Pyrazine ring nitrogen, Aminomethyl nitrogen, Hydroxyl oxygen | Mononuclear or Polynuclear |
| Ru(III) | Pyrazine ring nitrogen, Aminomethyl nitrogen, Hydroxyl oxygen | Mononuclear or Polynuclear |
This table presents potential coordination scenarios based on the known coordination chemistry of pyrazine derivatives.
Structural Analysis of Metal Chelates
The structures of metal complexes containing pyrazine-based ligands are typically elucidated using a combination of analytical techniques, including elemental analysis, thermogravimetric analysis, infrared spectroscopy (FT-IR), and single-crystal X-ray diffraction. nih.govscispace.com FT-IR spectroscopy is particularly useful for determining the coordination mode of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. For example, a shift in the stretching vibrations of the C=N and C-N bonds in the pyrazine ring can indicate the involvement of the ring nitrogen atoms in coordination. nih.gov
Molecular Design and Structure Activity Relationship Investigations of Pyrazine Scaffolds
Principles of Pyrazine-Based Scaffold Design in Medicinal Chemistry
The pyrazine (B50134) scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its ability to engage in a wide range of non-covalent interactions with biological targets. mdpi.comnih.gov As a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, the pyrazine nucleus is electron-deficient, which influences its pharmacokinetic and pharmacodynamic properties. nih.gov The nitrogen atoms can act as hydrogen bond acceptors, while the C-H groups can serve as weak hydrogen bond donors. This dual electronic nature allows for diverse binding interactions with protein targets. mdpi.com
The design of pyrazine-based drugs often leverages the scaffold's ability to present substituents in well-defined spatial orientations. The pyrazine core is relatively rigid, which can help in pre-organizing the appended functional groups for optimal interaction with a binding site, thus minimizing the entropic penalty upon binding. Furthermore, the pyrazine ring is found in numerous clinically approved drugs, demonstrating its favorable safety and efficacy profile in humans. mdpi.comimist.ma
Structure-Activity Relationships of 3-(Aminomethyl)pyrazin-2-ol Derivatives
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the aminomethyl side chain and the pyrazine ring itself. These modifications can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.
Influence of Aminomethyl Group Substituents on Biological Potency
The aminomethyl group at the 3-position of the pyrazin-2-ol core is a critical determinant of biological activity. The primary amine offers a key interaction point, often acting as a hydrogen bond donor or a protonated cation that can form salt bridges with acidic residues in a target protein. Modification of this group can lead to significant changes in potency.
Substituents on the nitrogen atom of the aminomethyl group can modulate the basicity, lipophilicity, and steric profile of the molecule. For instance, alkylation of the amine can alter its pKa, which in turn affects its ionization state at physiological pH and its ability to participate in electrostatic interactions. The introduction of larger or more complex substituents can also explore additional binding pockets within the target protein, potentially leading to increased affinity and selectivity.
| Substituent on Aminomethyl Group | Potential Impact on Biological Potency |
| Primary Amine (-NH2) | Forms strong hydrogen bonds and ionic interactions. |
| Secondary Amine (-NHR) | Can increase lipophilicity and may introduce new steric interactions. |
| Tertiary Amine (-NR2) | Further increases lipophilicity; may alter binding mode due to increased steric bulk. |
| Amide (-NHCOR) | Reduces basicity; acts as a hydrogen bond donor and acceptor. |
Impact of Pyrazine Ring Substitutions on Target Affinity
Modifications to the pyrazine ring of this compound can fine-tune the electronic properties and steric profile of the scaffold, thereby influencing target affinity. The positions available for substitution (positions 5 and 6) offer vectors for chemical exploration.
Introducing electron-withdrawing or electron-donating groups onto the pyrazine ring can alter the electron density of the entire molecule, which can affect its binding to the target. For example, an electron-withdrawing group can enhance the hydrogen bond donating capacity of the ring's C-H groups. Conversely, an electron-donating group can increase the hydrogen bond accepting strength of the ring nitrogens. The size and shape of the substituents are also crucial, as they can either facilitate or hinder the optimal fit of the molecule into the binding site.
| Pyrazine Ring Substituent (at position 5 or 6) | Potential Impact on Target Affinity |
| Halogens (F, Cl, Br) | Can form halogen bonds and increase metabolic stability. |
| Alkyl groups (e.g., -CH3) | Increase lipophilicity and can form van der Waals interactions. |
| Methoxy group (-OCH3) | Can act as a hydrogen bond acceptor and influence solubility. |
| Cyano group (-CN) | A strong electron-withdrawing group and potential hydrogen bond acceptor. |
Role of Stereochemistry in Activity
When chiral centers are introduced into derivatives of this compound, stereochemistry often plays a pivotal role in determining biological activity. nih.gov The three-dimensional arrangement of atoms can dictate how a molecule fits into the chiral environment of a protein's binding site. nih.gov
Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may bind with high affinity to the target receptor, while the other may be inactive or even interact with a different target, leading to off-target effects. Therefore, the control of stereochemistry is a critical aspect of the design and synthesis of potent and selective therapeutic agents. For instance, if a substituent on the aminomethyl group creates a chiral center, it is highly likely that one stereoisomer will be more active than the other due to a more favorable three-point interaction with the target. nih.gov
Rational Design Approaches (e.g., Fragment-Based Drug Design, Scaffold Morphing)
The development of novel this compound derivatives is often guided by rational design strategies to enhance the efficiency of the drug discovery process.
Fragment-Based Drug Design (FBDD) is a powerful approach that can be applied to pyrazine scaffolds. astx.comresearchgate.net It involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target of interest. Once a pyrazine-containing fragment is identified as a "hit," its binding mode can be determined using biophysical techniques such as X-ray crystallography. This structural information then guides the elaboration of the fragment, for example, by growing it into an adjacent binding pocket or by linking it with another fragment, to create a more potent lead compound.
Scaffold Morphing , also known as scaffold hopping, is another strategy employed to discover novel derivatives. This technique involves making small, deliberate changes to the pyrazine core to create a new scaffold with improved properties. For example, one of the nitrogen atoms in the pyrazine ring could be replaced with a carbon atom to generate a pyridine (B92270) analog, or the ring size could be altered. These modifications can lead to compounds with different intellectual property profiles, improved pharmacokinetic properties, or altered selectivity profiles, while retaining the key binding interactions of the original scaffold.
Computational and Theoretical Studies of 3 Aminomethyl Pyrazin 2 Ol and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular structures and properties. These ab initio and semi-empirical methods are used to model the behavior of electrons and nuclei, providing a foundational understanding of compounds like 3-(Aminomethyl)pyrazin-2-ol.
Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of pyrazine-based molecules. mostwiedzy.pliiste.org This method is favored for its balance of accuracy and computational efficiency. DFT calculations are used to investigate the electronic and structural properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. mostwiedzy.pliiste.orgbohrium.com For pyrazine (B50134) derivatives, DFT is applied to calculate a range of properties, including total energies, electronic states, energy gaps between molecular orbitals, and ionization potentials. iiste.org Studies on related pyrazine compounds have utilized DFT to understand the effects of different substituents on the molecule's electronic behavior and reactivity. mostwiedzy.plmdpi.com These calculations are crucial for predicting how analogs of this compound might behave in different chemical environments.
Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure must be determined. Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For flexible molecules like this compound, which has a rotatable aminomethyl group, conformational analysis is performed to identify the various possible stable conformations (rotamers) and their relative energies. This analysis is critical because the molecule's shape dictates how it can interact with other molecules, including biological targets. By identifying the global minimum energy conformation, researchers can use the most realistic and stable structure for subsequent, more complex calculations.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. chemicaljournal.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazine derivatives, FMO analysis helps predict their reactivity in various chemical reactions and their potential for charge transfer interactions. chemicaljournal.orgresearchgate.net Studies on related compounds show that the presence of nitrogen atoms in the pyrazine ring tends to lower the HOMO-LUMO energy gap compared to non-nitrogenous aromatic compounds, enhancing stability. chemicaljournal.org
| Computational Parameter | Significance | Typical Findings in Pyrazine Analogs |
|---|---|---|
| EHOMO (Energy of HOMO) | Electron-donating ability (Nucleophilicity) | Higher values indicate stronger electron-donating character. |
| ELUMO (Energy of LUMO) | Electron-accepting ability (Electrophilicity) | Lower values indicate stronger electron-accepting character. |
| ΔE (HOMO-LUMO Gap) | Chemical reactivity and stability | A smaller gap indicates higher reactivity and lower kinetic stability. chemicaljournal.org |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.deyoutube.com The MEP map illustrates the electrostatic potential on the surface of the molecule, which is defined by a constant electron density. uni-muenchen.dewolfram.com Different colors are used to represent different potential values:
Red: Indicates regions of high negative potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas are often associated with lone pairs on electronegative atoms.
Blue: Indicates regions of high positive potential, which are electron-deficient and are susceptible to nucleophilic attack.
Green: Represents regions of neutral or near-zero potential. wolfram.com
For pyrazine and its derivatives, MEP maps can identify the nitrogen atoms as regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. researchgate.net This analysis is invaluable for predicting how this compound and its analogs will interact with biological receptors or other molecules. uni-muenchen.de
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized view of molecular orbitals. wisc.eduwisc.edu It translates the complex wavefunction into a localized Lewis structure representation, consisting of core orbitals, lone pairs, and bonds. wisc.edu A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. This reveals stabilizing charge transfer interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.edu
| Donor NBO | Acceptor NBO | Interaction Type | Significance in Pyrazine Analogs |
|---|---|---|---|
| Lone Pair (LP) of N/O | Antibonding (σ* or π) | Hyperconjugation | Contributes significantly to molecular stability. chemicaljournal.org |
| Bonding (σ or π) | Antibonding (σ or π*) | Electron Delocalization | Reveals the extent of resonance within the pyrazine ring system. chemicaljournal.org |
Molecular Docking and Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules, such as proteins or nucleic acids. nih.govacs.org
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a receptor to form a stable complex. ekb.egeco-vector.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govnih.gov For pyrazine-based compounds, docking has been used to explore their potential as inhibitors for various enzymes by identifying crucial interactions with amino acid residues in the active site. nih.govnih.gov
Molecular Dynamics (MD) Simulations complement the static picture provided by molecular docking. MD simulations model the dynamic behavior of a molecular system over time by solving Newton's equations of motion for all atoms in the system. nih.gov This provides a more realistic view of the binding process, showing how the ligand and receptor adapt to each other and revealing the stability of the binding interactions over a period of nanoseconds or longer. researchgate.net For pyrazine compounds interacting with proteins, MD simulations can confirm the stability of the docked pose, analyze the flexibility of the binding site, and provide a more accurate estimation of binding free energies. nih.govresearchgate.net
| Simulation Technique | Purpose | Information Gained for Pyrazine Analogs |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity of a ligand to a receptor. | Identification of key interacting amino acid residues; prediction of binding energy scores. ekb.eg |
| Molecular Dynamics (MD) | Simulate the time-dependent behavior of a molecular system. | Assessment of binding pose stability; analysis of conformational changes in the ligand and protein. nih.govresearchgate.net |
Ligand-Protein Binding Mode Predictions
Molecular docking is a primary computational technique used to predict the preferred orientation and conformation of a ligand when it binds to a protein's active site. semanticscholar.org This method employs scoring functions to estimate the binding affinity and rank different binding poses. semanticscholar.org For pyrazine-containing compounds, docking studies are crucial for understanding the key interactions that drive their biological effects.
A systematic analysis of pyrazine-based ligands found in the Protein Data Bank (PDB) reveals that the most common interaction is a hydrogen bond formed with the pyrazine nitrogen atom acting as an acceptor. nih.gov For this compound, docking simulations would likely predict that the nitrogen atoms of the pyrazine ring, the hydroxyl group, and the aminomethyl group are key participants in interactions with protein active sites.
In studies of related heterocyclic compounds like pyrazoline and pyrazole (B372694) derivatives, docking has successfully identified critical binding interactions. nih.govnih.gov For instance, docking of pyrazoline derivatives into the active sites of enzymes like PI3K and cholinesterases showed that the heterocyclic core orients itself to form specific hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.goveco-vector.com Similarly, for this compound, it is predicted that the pyrazine ring would engage with hydrophobic pockets, while the aminomethyl and hydroxyl substituents would form directional hydrogen bonds with polar residues, anchoring the ligand within the binding site.
Table 1: Predicted Interaction Roles of this compound Moieties in Protein Binding
| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues |
|---|---|---|
| Pyrazine Ring | Hydrophobic & Aromatic (π-π stacking) | Phe, Tyr, Trp, Leu, Val |
| Ring Nitrogen Atoms | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys, Arg |
| 2-ol Group | Hydrogen Bond Donor/Acceptor | Asp, Glu, His, Ser |
| 3-(Aminomethyl) Group | Hydrogen Bond Donor, Electrostatic | Asp, Glu |
Energetic Analysis of Molecular Interactions
This analysis deconstructs the binding energy into its constituent parts:
Van der Waals Energy: Arises from transient fluctuations in electron density, contributing to attractions between non-covalently bonded atoms.
Electrostatic Energy: The energy from the interaction of permanent charges, dipoles, and quadrupoles between the ligand and protein.
Polar Solvation Energy: The energy cost of desolvating the ligand and the protein's binding site to allow them to interact.
Nonpolar Solvation Energy (SASA Energy): Energy related to the solvent-accessible surface area, often associated with the hydrophobic effect.
In a computational study of a pyrazole derivative inhibitor, MM/PBSA calculations revealed that Van der Waals energy was the most significant contributor to the total binding free energy, indicating the importance of shape complementarity and hydrophobic interactions. nih.gov The electrostatic energy also contributed favorably, while the polar salvation energy opposed binding, as is typical. nih.gov For this compound, a similar energetic profile is expected, where hydrophobic and van der Waals interactions driven by the pyrazine ring are major contributors to binding, complemented by specific electrostatic and hydrogen bond interactions from its polar substituents.
Table 2: Representative Binding Free Energy Components from an MM/PBSA Study of a Pyrazole Analog
| Energy Component | Calculated Value (kJ/mol) |
|---|---|
| Van der Waals Energy | -154.682 |
| Electrostatic Energy | -28.021 |
| Polar Solvation Energy | 85.379 |
| SASA Energy | -15.241 |
| Total Binding Free Energy | -233.399 |
Data derived from a study on a pyrazole derivative and presented as an illustrative example. nih.gov
Investigation of Intramolecular and Intermolecular Interactions
The arrangement of molecules in the solid state and their interactions in solution are governed by a network of non-covalent forces. For this compound, both intramolecular (within the molecule) and intermolecular (between molecules) interactions are critical for its structure, properties, and interactions with biological targets.
Hydrogen Bonding Networks
Hydrogen bonds are the most significant directional interactions for pyrazine-based compounds. nih.gov The presence of a hydroxyl (-OH) group, an aminomethyl (-NH2) group, and two ring nitrogens makes this compound a versatile participant in hydrogen bonding networks.
Crystal structure analyses of related pyrazine derivatives provide a clear picture of these interactions. For example, the structure of pyrazine-2-carbohydrazide reveals a complex three-dimensional framework held together by a combination of N—H···O, N—H···N, and C—H···O hydrogen bonds. scispace.com Similarly, pyrazine-2(1H)-thione molecules are linked into chains by N—H⋯N hydrogen bonds and further stabilized by C—H⋯S interactions. nih.gov
Based on these analogs, this compound is expected to form robust intermolecular hydrogen bonds in the solid state. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amino group is an excellent donor. The ring nitrogens primarily function as acceptors. nih.gov These interactions can lead to the formation of dimers, chains, or more complex sheet-like structures. nih.govmdpi.com Intramolecularly, a hydrogen bond could potentially form between the hydroxyl group at the 2-position and the aminomethyl group at the 3-position, influencing the molecule's preferred conformation.
Aromatic and Hydrophobic Contacts
The pyrazine ring is an aromatic system that can participate in π-π stacking and hydrophobic interactions. nih.gov These forces are crucial for molecular recognition at protein interfaces and for the stability of crystal structures. nih.govnih.gov
Theoretical studies on the pyrazine dimer have quantified the energetics of π-π stacking. worldscientific.com Calculations show that the most stable arrangement is a cross-displaced or T-shaped geometry, with binding energies ranging from 2.8 to 5.9 kcal/mol depending on the orientation and level of theory. worldscientific.com Dispersion forces are the primary source of attraction in these interactions. worldscientific.com When interacting with other aromatic rings, such as benzene (B151609), the pyrazine ring also shows distinct geometric and energetic preferences. nih.gov
Theoretical Studies of Tautomerism and Proton Transfer
Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration for many heterocyclic compounds. nih.gov For this compound, the most relevant tautomeric equilibrium is the lactam-lactim (or keto-enol) interconversion between the pyrazin-2-ol form and its corresponding pyrazin-2(1H)-one tautomer.
Density Functional Theory (DFT) calculations are widely used to investigate the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.netorientjchem.org Studies on analogous systems, such as 2-hydroxypyrimidines and pyrazolones, show that the relative stability of tautomers can be highly dependent on the environment (gas phase vs. solvent) and substitution patterns. mdpi.comnih.gov Polar solvents often stabilize the more polar tautomer, which is typically the keto/lactam form. orientjchem.org
Furthermore, photoexcitation can trigger an Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon observed in related 2-(2′-hydroxyphenyl)pyrimidines. nih.gov In this process, a proton is transferred from the hydroxyl group to a nitrogen atom on the ring upon absorption of light. nih.gov Theoretical calculations can model this process, explaining the photophysical properties of such molecules. For this compound, DFT studies could predict the ground-state tautomeric preference and calculate the activation energy for proton transfer, providing insight into its chemical reactivity and stability. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(Aminomethyl)pyrazin-2-ol. Through the analysis of various NMR active nuclei, a complete picture of the compound's connectivity and electronic structure can be assembled.
Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The expected ¹H NMR spectrum would feature distinct signals for the protons on the pyrazine (B50134) ring, the aminomethyl group, and the hydroxyl group.
The two aromatic protons on the pyrazine ring are expected to appear as doublets in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the heterocyclic ring. The coupling constant between these two protons would be indicative of their ortho relationship. The chemical shifts will be influenced by the electronic effects of the hydroxyl and aminomethyl substituents.
The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a broadened singlet, typically in the range of δ 3.5 to 4.5 ppm. The protons of the primary amine (-NH₂) are often observed as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The hydroxyl proton (-OH) also presents as a broad, exchangeable signal.
A representative, though not experimentally verified for the specific title compound, set of expected ¹H NMR chemical shifts for this compound in a deuterated solvent is presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazine-H | 7.5 - 8.2 | d |
| Pyrazine-H | 7.2 - 7.8 | d |
| -CH₂- | 3.8 - 4.2 | s |
| -NH₂ | 1.5 - 3.5 | br s |
| -OH | 4.0 - 6.0 | br s |
Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.
Carbon (¹³C) NMR spectroscopy is fundamental for characterizing the carbon skeleton of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule.
The carbon atoms of the pyrazine ring are expected to resonate in the downfield region, typically between δ 130 and 160 ppm. The carbon atom bearing the hydroxyl group (C-2) would be significantly deshielded and appear at the lower end of this range. The aminomethyl-substituted carbon (C-3) and the other ring carbons will also have characteristic chemical shifts influenced by the substituents. The carbon of the aminomethyl group (-CH₂) is anticipated to appear in the more upfield region, likely between δ 40 and 50 ppm.
A predicted ¹³C NMR data table for this compound is provided below (Table 2), based on data from similar pyrazine structures.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C-OH) | 155 - 165 |
| C-3 (C-CH₂NH₂) | 145 - 155 |
| Pyrazine-C | 130 - 140 |
| Pyrazine-C | 125 - 135 |
| -CH₂- | 40 - 50 |
Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.
While not directly applicable to this compound itself, Boron (¹¹B) NMR spectroscopy would be a critical characterization technique for derivatives where a boron-containing moiety is introduced. For instance, if the aminomethyl group were to be functionalized with a boronic acid or a related group, ¹¹B NMR would provide direct evidence of the boron's presence and its coordination environment.
The chemical shift in ¹¹B NMR is highly sensitive to the geometry and ligands around the boron atom. Tetrahedral boronate esters, for example, typically show signals in the range of δ 5 to 15 ppm, while trigonal boronic acids resonate further downfield, often between δ 20 and 30 ppm. The line width of the ¹¹B NMR signal can also provide information about the symmetry of the boron environment.
Nitrogen (¹⁵N) NMR spectroscopy, although less commonly used due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable insights into the electronic structure of the nitrogen-containing heterocyclic ring and the aminomethyl group of this compound. researchgate.netnih.gov
The chemical shifts of the two nitrogen atoms in the pyrazine ring would be distinct and sensitive to protonation and substituent effects. researchgate.net The nitrogen of the aminomethyl group would have a chemical shift characteristic of a primary aliphatic amine. nih.gov Studies on aminopyridines and diazine N-oxides have shown that ¹⁵N chemical shifts are a powerful tool for determining protonation sites and studying tautomeric equilibria. researchgate.net The expected ¹⁵N chemical shifts for the pyrazine ring nitrogens would likely fall in the range of -50 to +50 ppm relative to nitromethane, while the amino nitrogen would be in the more upfield region.
Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound
| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazine-N | -40 to +10 |
| Pyrazine-N | -20 to +30 |
| -NH₂ | -320 to -360 |
Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions. Referenced to CH₃NO₂.
Vibrational Spectroscopy (IR and Raman)
A detailed analysis of the vibrational modes of this compound allows for the identification of characteristic stretching, bending, and torsional motions of its constituent atoms.
Key expected vibrational modes include:
O-H and N-H Stretching: The O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the amino group are expected to appear as broad bands in the high-frequency region of the IR spectrum, typically between 3200 and 3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations of the pyrazine ring are anticipated to be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring will give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.
N-H Bending: The scissoring mode of the -NH₂ group is expected in the 1590-1650 cm⁻¹ range.
C-O Stretching: The C-O stretching vibration of the hydroxyl group is typically observed in the 1200-1300 cm⁻¹ region.
Ring Vibrations: The pyrazine ring itself will have a series of characteristic "breathing" and other deformation modes at lower frequencies.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental IR and Raman spectra. tandfonline.com Such computational analyses provide a deeper understanding of the nature of each vibrational mode.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch | 3200 - 3400 (broad) |
| N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=N, C=C Ring Stretch | 1400 - 1650 |
| N-H Bend | 1590 - 1650 |
| C-O Stretch | 1200 - 1300 |
Note: These are predicted values based on analogous structures and may vary based on the physical state (solid, liquid) and intermolecular interactions.
Detection of Functional Groups and Intermolecular Interactions
Spectroscopic methods are pivotal in identifying the functional groups within a molecule and understanding the non-covalent interactions between molecules.
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups. In this compound, the presence of an aminomethyl group, a hydroxyl group, and the pyrazine ring gives rise to characteristic absorption bands. The N-H stretching vibrations of the primary amine are expected in the range of 3300-3500 cm⁻¹, likely appearing as two distinct bands for the symmetric and asymmetric stretches. The O-H stretching vibration from the hydroxyl group would typically be observed as a broad band in the region of 3200-3600 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine ring are anticipated to produce signals in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would be instrumental. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a distinct singlet, while the protons on the pyrazine ring would exhibit characteristic shifts and coupling patterns. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent. ¹³C NMR would show distinct signals for the carbon atoms in the pyrazine ring and the aminomethyl group.
Intermolecular interactions, such as hydrogen bonding, can be inferred from both IR and NMR spectroscopy. In IR, hydrogen bonding leads to a broadening and shifting of the O-H and N-H stretching bands to lower wavenumbers. In NMR, the chemical shifts of protons involved in hydrogen bonding are often temperature and concentration dependent.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Predicted Chemical Shift / Wavenumber |
| FT-IR | N-H Stretch (Amine) | 3300-3500 cm⁻¹ |
| O-H Stretch (Alcohol) | 3200-3600 cm⁻¹ (broad) | |
| C=N/C=C Stretch (Pyrazine) | 1400-1600 cm⁻¹ | |
| ¹H NMR | Pyrazine-H | δ 7.5-8.5 ppm |
| -CH₂- (Aminomethyl) | δ 3.5-4.5 ppm | |
| -NH₂ (Amine) | Variable | |
| -OH (Alcohol) | Variable | |
| ¹³C NMR | Pyrazine Carbons | δ 130-160 ppm |
| -CH₂- (Aminomethyl) | δ 40-50 ppm |
Note: The predicted values are based on typical ranges for the respective functional groups and may vary in the actual experimental spectrum.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
For this compound (C₅H₇N₃O), the nominal molecular weight is 125 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.
Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques. Under mass spectrometric conditions, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be observed. The fragmentation of this compound is expected to proceed through characteristic pathways for pyrazine derivatives, amines, and alcohols. Common fragmentation patterns for amino-substituted pyrazines often involve the loss of HCN or cleavage of the side chain. The aminomethyl group may undergo alpha-cleavage.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Possible Fragmentation Pathway |
| [M+H]⁺ | 126.0662 | Protonated molecule |
| [M+Na]⁺ | 148.0481 | Sodium adduct |
| [M-NH₃]⁺ | 108.0451 | Loss of ammonia from the aminomethyl group |
| [M-CH₂NH₂]⁺ | 95.0396 | Cleavage of the aminomethyl side chain |
Note: The predicted m/z values are for the most abundant isotopes and are based on theoretical calculations.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For this compound, with a molecular formula of C₅H₇N₃O, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical and molecular formula.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 48.02 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 5.64 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 33.60 |
| Oxygen | O | 15.999 | 1 | 15.999 | 12.79 |
| Total | 125.131 | 100.00 |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are crucial for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.
For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol would likely provide good separation. The purity is determined by the relative area of the main peak in the chromatogram.
Gas chromatography could also be used, potentially after derivatization of the polar -OH and -NH₂ groups to increase volatility. A polar capillary column would be appropriate for separating the compound from any potential impurities. The choice of detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), would provide quantitative and qualitative information about the sample's purity.
Mechanistic Insights into the Biological Activities of 3 Aminomethyl Pyrazin 2 Ol and Pyrazine Derivatives
Antimicrobial Efficacy and Specificity
Pyrazine (B50134) derivatives have demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The structural diversity within this class of compounds allows for the modulation of their antimicrobial spectrum and potency.
Antibacterial Activity
The antibacterial properties of pyrazine derivatives have been well-documented against both Gram-positive and Gram-negative bacteria. For instance, a series of novel triazolo[4,3-a]pyrazine derivatives displayed varied antibacterial activity against Staphylococcus aureus and Escherichia coli. One particular compound from this series exhibited notable antibacterial activity, with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, which is comparable to the antibiotic ampicillin (B1664943) mdpi.com.
Furthermore, pyrazine-2-carboxylic acid derivatives have shown good antimicrobial activity against a panel of clinical isolates including E. coli, Pseudomonas aeruginosa, Bacillus subtilis, and S. aureus. Certain compounds within this series were particularly effective against P. aeruginosa and B. subtilis with a MIC value of 25 µgmL-1, and against S. aureus with a MIC value of 6.25 µgmL-1 rjpbcs.com. The presence of a free amino group on the pyrazine or an attached pyrimidine (B1678525) ring is believed to contribute to the antimicrobial activity of these compounds rjpbcs.com.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 |
| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 |
| Pyrazine-2-carboxylic acid derivative (P6) | Pseudomonas aeruginosa | 25 |
| Pyrazine-2-carboxylic acid derivative (P7) | Pseudomonas aeruginosa | 25 |
| Pyrazine-2-carboxylic acid derivative (P9) | Pseudomonas aeruginosa | 25 |
| Pyrazine-2-carboxylic acid derivative (P10) | Pseudomonas aeruginosa | 25 |
| Pyrazine-2-carboxylic acid derivative (P2) | Staphylococcus aureus | 6.25 |
| Pyrazine-2-carboxylic acid derivative (P4) | Staphylococcus aureus | 6.25 |
Antifungal Activity
In addition to their antibacterial effects, pyrazine derivatives have also been investigated for their antifungal properties. Pyrazine-2-carboxylic acid derivatives have demonstrated efficacy against the fungal pathogen Candida albicans, with some compounds showing a MIC value of 3.125 µgmL-1 rjpbcs.com.
Research on pyrazoline derivatives, which share structural similarities, has also revealed moderate antifungal activity against various fungal strains turkjps.org. These findings underscore the potential of the pyrazine scaffold in the development of new antifungal agents.
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Pyrazine-2-carboxylic acid derivative (P4) | Candida albicans | 3.125 |
| Pyrazine-2-carboxylic acid derivative (P10) | Candida albicans | 3.125 |
Larvicidal Effects
The biological activities of pyrazine derivatives extend to insecticidal and larvicidal effects. While specific studies on 3-(Aminomethyl)pyrazin-2-ol are limited, related heterocyclic compounds have shown promise. For instance, pyrazolo[3,4-b]pyridin-3(2H)-one derivatives have been investigated for their larvicidal activity against the mosquito vector Culex quinquefasciatus. One compound in this series demonstrated potent activity with 95.6% mortality and a lethal dose (LD50) of 20.1 µg/mL jksus.org. This suggests that the pyrazine scaffold and its analogs could be a source of new larvicidal agents for mosquito control. Some pyrazine compounds are also used as pesticides and are effective in controlling various pests, including certain arthropods google.com.
Enzyme Inhibition Mechanisms
The biological effects of many pyrazine derivatives can be attributed to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.
Inhibition of Methionine Aminopeptidase (B13392206) (MtMetAP1)
Methionine aminopeptidases (MetAPs) are enzymes that play a vital role in protein maturation by removing the N-terminal methionine residue. The inhibition of these enzymes is a promising strategy for the development of new antimicrobial and anticancer agents. Pyrazine-based compounds have been designed and evaluated as inhibitors of mycobacterial methionine aminopeptidase 1 (MtMetAP1), a key enzyme in Mycobacterium tuberculosis.
Substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have shown high inhibition of the isolated MtMetAP1a isoform. The extent of this inhibition was found to be strongly dependent on the metal cofactor present, with the highest inhibition observed in the presence of Ni2+. While these compounds showed potent enzyme inhibition, their in vitro antimycobacterial activity was moderate, and they did not exhibit broad-spectrum antibacterial or antifungal activity.
Checkpoint Kinase 1 (CHK1) Inhibition
Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway and has emerged as a significant target in cancer therapy. Inhibitors of CHK1 can enhance the efficacy of DNA-damaging chemotherapeutic agents. A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles has been identified as potent and orally bioavailable CHK1 inhibitors.
One optimized compound from this series, CCT244747, was found to be a potent and highly selective CHK1 inhibitor. Another pyrazine-2-carbonitrile derivative, Prexasertib (LY2606368), is a potent CHK1 inhibitor with an IC50 of 1 nM and also inhibits CHK2 with an IC50 of 8 nM nih.gov. These findings highlight the potential of the pyrazine scaffold in the development of targeted cancer therapies.
| Compound | Enzyme | IC50 |
|---|---|---|
| Prexasertib (LY2606368) | CHK1 | 1 nM |
| Prexasertib (LY2606368) | CHK2 | 8 nM |
Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibition
Pyrazine derivatives have been identified as notable inhibitors of two key enzymes: Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE).
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate. imist.ma Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. mdpi.com Studies on various heterocyclic compounds, including pyrazole (B372694) and pyrazoline derivatives, which share structural similarities with pyrazines, have demonstrated effective inhibition of human CA isoforms (hCA). For instance, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed significant inhibitory activity against cytosolic isoforms hCA I and hCA II. imist.maresearchgate.net The inhibitory constants (Ki) for these compounds were found to be in the nanomolar range, indicating potent inhibition. imist.ma Similarly, pyrazole-based benzene (B151609) sulfonamides have been evaluated as inhibitors against hCA II, IX, and XII, with some derivatives showing greater activity than the standard inhibitor, acetazolamide. nih.gov
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic transmission. nih.gov Inhibition of AChE is a primary therapeutic approach for managing Alzheimer's disease. nih.govnih.gov A variety of pyrazine-containing scaffolds have been synthesized and evaluated for their AChE inhibitory potential. Pyrido[2,3-b]pyrazine (B189457) derivatives have been shown to be potent dual inhibitors of both AChE and Butyrylcholinesterase (BChE). nih.gov For example, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine was identified as a potent dual inhibitor with IC50 values of 0.466 µM for AChE and 1.89 µM for BChE. nih.gov Another study on 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives also reported significant AChE inhibitory activities, with compound 14r being the most potent with an IC50 value of 0.47 µM. nih.gov
Table 1: Inhibitory Activity of Selected Pyrazine and Related Derivatives against CA and AChE
| Compound Class | Target Enzyme | Compound Example | Inhibition Metric | Value |
| Pyrido[2,3-b]pyrazines | AChE | 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | IC50 | 0.466 ± 0.121 µM nih.gov |
| Pyrido[2,3-b]pyrazines | BChE | 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | IC50 | 1.89 ± 0.05 µM nih.gov |
| Imidazo[1,2-a]pyrazines | AChE | Compound 14r | IC50 | 0.47 µM nih.gov |
| Substituted pyrazol-4-yl-diazene | hCA I | - | Ki | 1.06 ± 0.16 to 9.83 ± 0.74 nM mdpi.com |
| Substituted pyrazol-4-yl-diazene | hCA II | - | Ki | 0.68 ± 0.12 to 7.16 ± 1.14 nM mdpi.com |
| Substituted pyrazol-4-yl-diazene | AChE | - | Ki | 44.66 ± 10.06 to 78.34 ± 17.83 nM mdpi.com |
| 1,3,5-trisubstituted-pyrazolines | hCA I | Compound 14 (bromine substituted) | Ki | 316.7 ± 9.6 nM imist.ma |
| 1,3,5-trisubstituted-pyrazolines | hCA II | Compound 13 (fluorine substituted) | Ki | 412.5 ± 115.4 nM imist.ma |
Topoisomerase IV and Cytochrome Monooxygenase Inhibition
Topoisomerase IV Inhibition: Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes for DNA replication and are validated targets for antibacterial agents. mdpi.com Topoisomerase IV, in particular, is responsible for decatenating interlinked daughter chromosomes following replication. researchgate.net While direct studies on this compound are lacking, related heterocyclic structures have been investigated. For example, thiosemicarbazide (B42300) derivatives have been shown to inhibit Staphylococcus aureus Topoisomerase IV. mdpi.com Specifically, 4-benzoyl-1-(indol-2-oyl)thiosemicarbazide demonstrated an IC50 value of 14 μM against this enzyme. mdpi.com The proposed mechanism involves targeting the ATP binding pocket of the enzyme. mdpi.comresearchgate.net Furthermore, novel series of pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit human topoisomerase IIα, a related enzyme crucial in cancer chemotherapy. nih.gov
Cytochrome Monooxygenase (P450) Interaction: Cytochrome P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide array of xenobiotics. nih.gov The interaction of pyrazine derivatives with these enzymes is complex and can involve induction rather than inhibition. A study in rats showed that pyrazine and several of its derivatives induced hepatic microsomal cytochrome P450-dependent enzyme activities. nih.gov Pyrazine itself was found to be a primary inducer of the CYP2E1 isoform. nih.gov In contrast, another derivative, (methylthio)methylpyrazine (MTMP), acted as a mixed inducer, increasing the levels of CYP2B1 and CYP3A isoenzymes. nih.gov This indicates that the pyrazine scaffold can modulate the activity of the P450 system, with the specific effects being dependent on the substitutions on the pyrazine ring.
Enzyme-Ligand Interaction Specificity and Metal Cofactor Dependency
The binding of pyrazine-based compounds to protein targets is governed by a combination of specific molecular interactions. researchgate.net A systematic analysis of protein-ligand complexes has shown that the most frequent interaction for the pyrazine ring is a hydrogen bond to one of the pyrazine nitrogen atoms, which acts as a hydrogen bond acceptor. researchgate.net Other common interactions include weak hydrogen bonds with pyrazine hydrogens as donors, π-interactions, and coordination to metal ions. researchgate.net
Metal Cofactor Dependency: The ability of pyrazine derivatives to coordinate with metal ions is particularly relevant for their interaction with metalloenzymes like Carbonic Anhydrase, which contains a catalytic zinc ion (Zn²⁺). researchgate.net The nitrogen atoms in the pyrazine ring can engage in coordination bonds with the zinc cofactor, which is a key mechanism for many CA inhibitors. Molecular docking studies of pyrazine-containing compounds targeting other zinc-dependent enzymes, such as histone deacetylase 3 (HDAC3), have shown the inhibitor's interaction with the catalytic Zn²⁺ ion through a salt bridge binding, reinforcing this mechanism. researchgate.net
Enzyme-Ligand Interaction Specificity: The specificity of pyrazine derivatives for their target enzymes is determined by the precise fit and combination of interactions within the enzyme's binding pocket. For AChE, molecular docking studies of imidazo[1,2-a]pyrazine (B1224502) and pyrido[2,3-b]pyrazine inhibitors have indicated that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govnih.gov The interaction at the PAS is significant as it can interfere with the binding of acetylcholine. In other enzymes, π-π stacking interactions between the pyrazine ring and aromatic amino acid residues like phenylalanine and histidine are crucial for reinforcing the inhibitor's binding. researchgate.net This complex interplay of hydrogen bonds, metal coordination, and hydrophobic interactions dictates the potency and selectivity of pyrazine-based inhibitors.
Modulatory Effects on Other Biological Targets
Derivatives of pyrazine are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, which stem from their ability to modulate various biological targets beyond the enzymes previously discussed. imist.mamdpi.comresearchgate.net
Receptor Binding Studies
The investigation into the direct receptor binding properties of pyrazine derivatives is an emerging area. While extensive data is not yet available, some studies have provided initial insights. For instance, a pyrazine-containing derivative of 6-acetyl-7-hydroxy-4-methyl coumarin (B35378) was found to exhibit weak activity against the serotonin (B10506) 5-HT1A receptor, with a Ki value of 25 nM. mdpi.com Other research on acetylpyrazines, commonly used as flavoring additives, suggests a potential interaction with the olfactory nerve, which may mediate neurological signals associated with reward and craving, rather than direct binding to nicotinic acetylcholine receptors. researchgate.net
Cellular Pathway Modulation
Pyrazine derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways involved in apoptosis, inflammation, and cell proliferation.
Apoptosis Pathways: Certain ligustrazine-cinnamic acid derivatives can protect neuronal cells from apoptosis by modulating the mitochondrial pathway. nih.gov This is achieved by up-regulating the Bcl-2/Bax ratio, which inhibits the release of cytochrome-C and subsequently suppresses the activity of caspase-9 and caspase-3. nih.gov Other pyrazine-chalcone hybrids have also been observed to induce apoptosis in cancer cells through fluorescence staining and flow cytometry analysis. nih.gov
Inflammatory Signaling: A pyrazine-containing ruthenium complex has demonstrated the ability to inhibit inflammation-related signaling pathways, including NF-κB and AP-1 activity, NF-κB translocation, and the secretion of the pro-inflammatory cytokine TNF-α. nih.gov Another compound with a pyrazine structure showed significant inhibitory activity against nitric oxide (NO) overexpression induced by lipopolysaccharide (LPS) in macrophages. nih.gov
Stress and Proliferation Pathways: A hybrid of ligustrazine and curcumin (B1669340) was found to inhibit the enzyme thioredoxin reductase (TrxR). nih.gov This inhibition leads to an accumulation of reactive oxygen species (ROS) within cells, promoting apoptosis in lung cancer cells. nih.gov Additionally, tetramethylpyrazine has been reported to ameliorate acute lung injury by regulating the Rac1/LIMK1 signaling pathway. mdpi.com
Emerging Research Frontiers and Applications
3-(Aminomethyl)pyrazin-2-ol as a Key Building Block in Advanced Organic Synthesis
This compound is a versatile bifunctional molecule that holds significant promise as a key building block, or synthon, in advanced organic synthesis. Its structure, featuring both a nucleophilic aminomethyl group and a hydroxyl group on the pyrazine (B50134) ring, allows for a variety of chemical transformations. This dual functionality enables its participation in diverse reaction pathways to construct more complex molecular architectures.
The aminomethyl group can readily undergo reactions such as N-acylation, N-alkylation, and condensation with carbonyl compounds to form Schiff bases or be utilized in multicomponent reactions. The hydroxyl group, in turn, can be O-alkylated, O-acylated, or converted to a leaving group for nucleophilic substitution reactions. The pyrazine ring itself can also participate in various coupling reactions, further expanding its synthetic utility. benthamdirect.com
The strategic manipulation of these functional groups allows for the regioselective synthesis of a wide array of pyrazine derivatives. For instance, the differential reactivity of the amino and hydroxyl groups can be exploited to introduce different substituents in a stepwise manner, leading to the creation of diverse chemical libraries for screening purposes.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Aminomethyl | N-Acylation | Amides |
| N-Alkylation | Secondary and Tertiary Amines | |
| Reductive Amination | Substituted Amines | |
| Condensation | Imines/Schiff Bases | |
| Hydroxyl | O-Alkylation | Ethers |
| O-Acylation | Esters | |
| Nucleophilic Substitution | Halogenated Pyrazines | |
| Pyrazine Ring | Cross-Coupling Reactions | Aryl- or Heteroaryl-substituted Pyrazines |
This table is generated based on general principles of organic chemistry and the known reactivity of similar functional groups on heterocyclic systems.
Design and Development of Novel Therapeutic Agents based on Pyrazine Scaffolds
The pyrazine nucleus is a well-established pharmacophore present in numerous clinically approved drugs and biologically active compounds. mdpi.comresearchgate.net Pyrazine-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov The structural features of this compound make it an attractive scaffold for the design and development of novel therapeutic agents.
The aminomethyl and hydroxyl substituents can serve as key interaction points with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. By modifying these functional groups, medicinal chemists can fine-tune the compound's pharmacokinetic and pharmacodynamic properties to optimize its efficacy and selectivity.
For example, derivatives of 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimicrobial activities. mdpi.com This suggests that the core structure of this compound could be a valuable starting point for the development of new anti-infective agents. Furthermore, the pyrazine scaffold has been incorporated into tyrosine kinase inhibitors, highlighting its potential in cancer therapy. mdpi.com
Table 2: Examples of Marketed Drugs Containing a Pyrazine Moiety
| Drug Name | Therapeutic Class |
| Pyrazinamide | Antitubercular |
| Glipizide | Antidiabetic |
| Amiloride | Diuretic |
| Bortezomib | Anticancer |
| Eszopiclone | Hypnotic |
This table provides examples of the therapeutic importance of the pyrazine scaffold and is not an exhaustive list.
Future Directions in Pyrazine Chemistry Research
The field of pyrazine chemistry continues to be an active area of research with several exciting future directions. One of the key trends is the development of more efficient and sustainable synthetic methodologies for the construction and functionalization of the pyrazine ring. tandfonline.com This includes the use of novel catalytic systems and the exploration of greener reaction conditions.
Another important research avenue is the expansion of the chemical space around the pyrazine core to generate novel compounds with unique biological activities. This involves the synthesis of complex, three-dimensional structures that can interact with challenging biological targets. The use of computational modeling and structure-based drug design will be instrumental in guiding these synthetic efforts. nih.gov
Furthermore, there is a growing interest in the application of pyrazine derivatives in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials. lifechemicals.com The unique photophysical properties of certain pyrazine compounds make them promising candidates for these applications.
In the context of this compound, future research will likely focus on:
Elucidating its detailed synthetic utility by exploring a wider range of chemical transformations.
Synthesizing and screening libraries of its derivatives for various biological activities.
Investigating its potential as a ligand for the development of novel metal complexes with catalytic or therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
